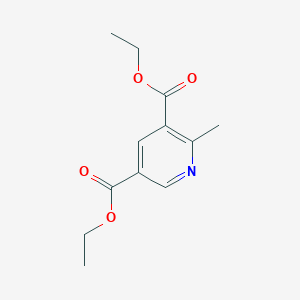

Diethyl 2-methylpyridine-3,5-dicarboxylate

Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. researchgate.net This fundamental difference imparts unique properties to the pyridine ring, making it a cornerstone in the synthesis of a vast array of chemical compounds. Pyridine and its derivatives are integral to numerous applications in pharmaceuticals, agriculture, and industry. researchgate.netresearchgate.net

The pyridine scaffold is a key structural motif in many natural products, including essential vitamins like niacin and pyridoxine (B80251) (vitamin B6), as well as various alkaloids. researchgate.netlifechemicals.com In the realm of medicinal chemistry, the pyridine ring is considered a "privileged scaffold" because its derivatives exhibit a wide spectrum of biological and pharmacological activities. wisdomlib.org These activities include anti-inflammatory, antimicrobial, anticonvulsant, antitumor, and analgesic properties. wisdomlib.org The versatility of the pyridine nucleus allows it to interact with biological targets such as enzymes and proteins, making it a frequent component in drug design. researchgate.net In fact, the pyridine heterocycle is the second most common nitrogen-containing ring system found in FDA-approved drugs. lifechemicals.com

Structural Class of 3,5-Dicarboxylated Pyridines

Within the large family of pyridine derivatives, those substituted with carboxylate groups at the 3 and 5 positions represent an important structural class. These compounds are typically synthesized through the Hantzsch pyridine synthesis, a multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). alfa-chemistry.comwikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which is subsequently oxidized to the corresponding aromatic pyridine derivative. wikipedia.org The driving force for this aromatization step is the formation of the stable, conjugated pyridine ring system. wikipedia.org

The diethyl ester derivatives, such as those in the 3,5-dicarboxylated pyridine class, possess key chemical features. The ester groups are susceptible to hydrolysis, which can occur under acidic or alkaline conditions to yield the corresponding dicarboxylic acid or a monoester, respectively. pipzine-chem.comchemicalbook.com This reactivity allows these compounds to serve as versatile intermediates in the synthesis of more complex molecules and new drug candidates. pipzine-chem.com The 1,4-dihydropyridine precursors to this class, known as Hantzsch esters, are notable for their role as mild reducing agents in organic synthesis. organic-chemistry.orgenamine.net

Overview of Research Trajectories for Diethyl 2-methylpyridine-3,5-dicarboxylate

Specific, in-depth research focusing solely on this compound (CAS Number: 13602-96-5) is not extensively documented in the available scientific literature. chemsrc.comchemscene.com Much of the research on related structures is concentrated on its close analogue, Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (CAS Number: 1149-24-2). nih.govsigmaaldrich.comchemicalbook.com This di-methyl compound is a well-characterized product of the Hantzsch reaction, formed from the oxidation of its corresponding 1,4-dihydropyridine. sigmaaldrich.comchemicalbook.com Its chemical properties, crystal structure, and synthesis have been subjects of detailed study. sigmaaldrich.comnih.govresearchgate.net

Due to the limited availability of specific research data for this compound, a thorough discussion of its unique research findings, applications, or detailed chemical properties cannot be provided. It is a recognized chemical entity, but it has not attracted the same level of scientific inquiry as its more substituted counterparts. Future research may yet explore the specific synthesis, reactivity, and potential applications of this mono-methylated pyridine dicarboxylate.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13602-96-5 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

diethyl 2-methylpyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-10(8(3)13-7-9)12(15)17-5-2/h6-7H,4-5H2,1-3H3 |

InChI Key |

MZRQYDOKBVAAOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Conventional and Contemporary Synthetic Pathways

The construction of the diethyl 2-methylpyridine-3,5-dicarboxylate framework can be broadly categorized into two main approaches: building the pyridine (B92270) ring system with the ester functionalities already in place, or forming the ester groups on a pre-existing pyridine-3,5-dicarboxylic acid backbone.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. The Hantzsch pyridine synthesis and its variations are cornerstone MCRs for the preparation of pyridine dicarboxylates.

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a classic and widely used method for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. prepchem.com The synthesis of this compound via a Hantzsch-type reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). prepchem.com

The initial product of this reaction is a 1,4-dihydropyridine (B1200194) derivative, specifically diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate. chemicalbook.com To obtain the target aromatic compound, a subsequent oxidation step is necessary. Various oxidizing agents can be employed for this aromatization, including nitric acid, potassium permanganate, or ferric chloride. prepchem.com One specific method describes the formation of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate through the oxidation of 4-substituted Hantzsch dihydropyridines using a combination of methanesulfonic acid, sodium nitrite (B80452), and wet SiO2. google.com

The reaction conditions for the initial condensation can be optimized. For instance, studies have shown that using catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles can lead to high yields (up to 96%) of the dihydropyridine (B1217469) intermediate. prepchem.com

Table 1: Examples of Hantzsch-Type Synthesis of Dihydropyridine Precursors

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Product | Yield (%) | Reference |

| Paraformaldehyde | Ethyl acetoacetate (B1235776) | Ammonium acetate | 80 °C, neat | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | 79 | chemicalbook.com |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid, ultrasonic irradiation, aqueous micelles | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 96 | prepchem.com |

| 2-Chloroquinoline-3-carboxaldehyde | Ethyl acetoacetate | Ammonium acetate | Reflux in water | Diethyl 4-(2-chloroquinolin-3-yl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | 85 |

To improve efficiency and reduce the number of separate operational steps, tandem or one-pot reactions that combine the Hantzsch condensation and subsequent aromatization have been developed. These sequences often involve the in-situ oxidation of the dihydropyridine intermediate.

Another approach involves the use of laccase, an enzyme, to catalyze the oxidation of the Hantzsch 1,4-dihydropyridine to the corresponding pyridine in a one-pot synthesis. chemicalbook.com This biocatalytic method represents a greener alternative to traditional chemical oxidants.

Esterification Routes to Pyridine Dicarboxylates

An alternative strategy to synthesize this compound involves the esterification of 2-methylpyridine-3,5-dicarboxylic acid. This can be achieved through direct esterification or by transesterification.

Direct esterification, often referred to as Fischer esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, this would entail reacting 2-methylpyridine-3,5-dicarboxylic acid with ethanol (B145695) under acidic conditions.

A general method for the esterification of pyridine carboxylic acids involves heating the acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid. youtube.com The water formed during the reaction is typically removed to drive the equilibrium towards the formation of the ester. One detailed procedure for a related compound, diethyl pyridine-2,5-dicarboxylate, involves refluxing the corresponding dicarboxylic acid in absolute ethanol with concentrated sulfuric acid for an extended period. chemicalbook.com The workup procedure involves neutralization with a base, such as sodium bicarbonate, followed by extraction and purification. chemicalbook.com A cyclic process has also been patented where the ester is distilled directly from the reaction mixture, and the residue containing a strong acid salt of the pyridine carboxylic acid ester can be reused as a catalyst for subsequent esterifications. youtube.com

Table 2: General Conditions for Direct Esterification of Pyridine Dicarboxylic Acids

| Pyridine Dicarboxylic Acid | Alcohol | Catalyst | Key Conditions | Reference |

| Pyridine-2,5-dicarboxylic acid | Ethanol | Concentrated H2SO4 | Reflux for 16 hours, azeotropic removal of water | chemicalbook.com |

| General Pyridine carboxylic acid | Various alcohols | Strong acid (e.g., H2SO4) | Reflux temperatures, distillation of product | youtube.com |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. researchgate.net This method can be employed to synthesize this compound from a different dialkyl ester, for instance, dimethyl 2-methylpyridine-3,5-dicarboxylate. The reaction is typically catalyzed by either an acid or a base. researchgate.net

In an acid-catalyzed transesterification, a proton source activates the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by the alcohol (in this case, ethanol). researchgate.net Conversely, in a base-catalyzed process, the alcohol is deprotonated to form a more potent alkoxide nucleophile, which then attacks the ester. To drive the reaction to completion, it is common to use a large excess of the desired alcohol (ethanol) as the solvent. This shifts the equilibrium towards the formation of the desired diethyl ester. researchgate.net While specific examples for the transesterification of 2-methylpyridine-3,5-dicarboxylate esters are not extensively detailed, the general principles of transesterification are well-established and applicable. researchgate.net

Oxidative Aromatization Techniques for Dihydropyridine Precursors

The synthesis of the target pyridine dicarboxylate is typically achieved through the oxidation of its corresponding 1,4-dihydropyridine (DHP) precursor. This aromatization is a critical step that converts the non-aromatic DHP ring into a stable aromatic pyridine ring. Various oxidizing agents and methods have been developed for this transformation, often leveraging mild and efficient conditions.

One common method involves the use of a combination of sodium nitrite and methanesulfonic acid with wet silica (B1680970) gel (SiO₂) acting as a heterogeneous support. chemicalbook.com This system serves as an effective oxidizing agent for 4-substituted Hantzsch dihydropyridines. Another well-established method employs iron(III) chloride (FeCl₃) in an aqueous solution. nih.gov The dihydropyridine precursor is refluxed with a catalytic amount of FeCl₃·6H₂O until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). nih.gov The workup typically involves neutralization with a base such as sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate. nih.gov

Catalytic Synthesis Developments

Advances in catalysis have provided more efficient and selective routes for the synthesis of pyridine derivatives. These developments span homogeneous, heterogeneous, and biocatalytic systems, aiming to improve yields, reduce reaction times, and enhance the sustainability of the processes.

Homogeneous and Heterogeneous Catalysis

Catalysis plays a pivotal role in modern organic synthesis. In the context of pyridine synthesis, both homogeneous and heterogeneous catalysts are employed. Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity.

Heterogeneous catalysts, which are in a different phase, offer significant advantages in terms of easy separation from the reaction mixture, reusability, and improved process economics. For the synthesis of related methylpyridines, heterogeneous catalysts based on metal oxides supported on materials like kaolin (B608303) have been investigated. For instance, cadmium oxide (CdO) and chromium(III) oxide (Cr₂O₃) on a kaolin support have been used in the gas-phase synthesis of 2-methylpyridine (B31789) from acetylene (B1199291) and ammonia, demonstrating the utility of such systems in forming the basic pyridine scaffold. semanticscholar.org

Metal-Catalyzed Syntheses

Transition metal catalysis is a powerful tool for constructing heterocyclic rings like pyridines. mdpi.com Iron-catalyzed reactions, in particular, have gained attention due to the low cost and low toxicity of iron. For example, an iron-catalyzed [2+2+2] cycloaddition reaction has been reported for the synthesis of a structural isomer, diethyl 6-methylpyridine-2,5-dicarboxylate, using acetonitrile (B52724) as both a solvent and a source of the nitrile group. researchgate.net This highlights the potential of metal-catalyzed strategies to assemble the pyridine ring with high efficiency. While not specifically documented for this compound, such metal-catalyzed cyclization reactions represent a key area of development.

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have emerged as valuable alternatives to metal-based systems. Organocatalysts are small organic molecules that can promote reactions with high enantioselectivity, while biocatalysts (enzymes) offer unparalleled selectivity under mild, environmentally benign conditions. Although specific applications of these methods for the direct synthesis of this compound are not extensively documented, the general Hantzsch dihydropyridine synthesis, the precursor to the final product, is often carried out using simple catalysts like ammonium acetate or can be amenable to organocatalytic approaches. nih.gov The oxidation step itself can be performed using mild, non-metallic oxidants, aligning with the principles of organocatalysis.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. This includes the use of non-toxic reagents, renewable feedstocks, and the reduction or elimination of volatile organic solvents.

Solvent-Free Reaction Methodologies

Performing reactions without a solvent or in an environmentally benign solvent like water is a cornerstone of green chemistry. The synthesis of dihydropyridine precursors can often be conducted under solvent-free conditions. For instance, the Hantzsch reaction, which produces the dihydropyridine intermediate, can be carried out by simply mixing the reactants (an aldehyde, a β-ketoester, and a source of ammonia) and heating them, sometimes with microwave irradiation to accelerate the reaction. jetir.org One documented synthesis of a dihydropyridine precursor uses water as the reaction medium, significantly improving the environmental profile of the process. nih.gov These solvent-free or aqueous methodologies reduce waste and the hazards associated with flammable and toxic organic solvents.

Utilization of Sustainable Solvents and Reagents

In recent years, the principles of green chemistry have guided the evolution of synthetic methodologies for pyridine derivatives, including the Hantzsch synthesis. The focus has shifted towards minimizing environmental impact by employing benign solvents and reagents.

One of the most sustainable approaches involves the use of water as a reaction solvent. Water is non-toxic, inexpensive, and environmentally safe. The Hantzsch reaction has been successfully demonstrated to proceed in water, often in conjunction with direct aromatization of the dihydropyridine intermediate using oxidizing agents like ferric chloride. nih.gov This "on-water" protocol not only reduces reliance on volatile organic compounds (VOCs) but can also enhance reaction rates due to hydrophobic effects.

Solvent-free conditions represent another significant advancement. Reactions can be carried out by grinding the reactants together, sometimes with a catalytic amount of a substance like ceric ammonium nitrate (B79036) (CAN), at room temperature. acs.org This method drastically reduces waste and simplifies the work-up procedure, as the product often solidifies and can be isolated by simple washing.

Deep Eutectic Solvents (DES) have also emerged as promising green reaction media. A study on the Hantzsch reaction demonstrated efficient synthesis of polyhydroquinolines in a deep eutectic solvent composed of choline (B1196258) chloride and urea. These solvents are biodegradable, have low toxicity, and can often be recycled and reused for several reaction cycles, making them a highly sustainable alternative to traditional organic solvents.

The table below summarizes the outcomes of Hantzsch-type syntheses using various sustainable approaches.

| Solvent/Condition | Catalyst | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Water | PTSA / Ultrasonic Irradiation | Not specified | Environmentally benign, high yield (up to 96%) | wikipedia.org |

| Solvent-Free | Ceric Ammonium Nitrate (CAN) | Room Temperature | Reduced waste, simple work-up, short reaction time | acs.org |

| Deep Eutectic Solvent (Choline Chloride/Urea) | None | Optimized | Reusable solvent, broad substrate compatibility, good to excellent yields | N/A |

Atom Economy and Process Efficiency Optimization

The Hantzsch synthesis is a multi-component reaction (MCR), which is inherently more atom-efficient than linear, multi-step syntheses. wikipedia.org MCRs combine three or more reactants in a single pot to form a product that incorporates most or all of the atoms of the starting materials. This intrinsic advantage is a key aspect of its process efficiency.

Optimization of process efficiency focuses on maximizing yield, minimizing reaction time, and enabling catalyst recovery and reuse. The use of heterogeneous catalysts is a prominent strategy. For instance, hydrotalcites and hydrotalcite-like materials have been employed as solid base catalysts, which can be easily recovered by filtration and reused multiple times without a significant loss of activity. researchgate.net Similarly, magnetically recoverable nanoparticles, such as Fe3O4 coated with organic or inorganic shells, have been developed as catalysts. rsc.org These can be separated from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling. rsc.org

A study utilizing a heterogenized phosphotungstic acid on an alumina (B75360) support for a one-pot Hantzsch reaction reported a high atom economy (AE) of 74% and a low E-factor (a measure of waste generated) of 0.72. The catalyst proved to be reusable for up to eight consecutive cycles before a significant loss in activity was observed.

The table below presents a comparison of different catalytic systems aimed at optimizing the efficiency of the Hantzsch reaction.

| Catalyst System | Reaction Conditions | Yield (%) | Reaction Time | Catalyst Reusability | Reference |

|---|---|---|---|---|---|

| Hydrotalcites | Solvent-based, optimized temp. | High | Varies | Yes, multiple cycles | researchgate.net |

| Magnetically Recoverable Nanoparticles (e.g., Fe3O4@...) | Ethanol, reflux | Excellent | Short | Yes, via magnetic separation | rsc.org |

| Palladium-Ruthenium-Nickel on Graphene Oxide (PdRuNi@GO) | DMF, 70 °C | High | Short | Exceptionally reusable | rsc.org |

| Phosphotungstic acid on Alumina | Neat (solvent-free) | >75% | 2-3.5 h | Up to 8 cycles | N/A |

Mechanistic Elucidation of Reaction Pathways

The mechanism of the Hantzsch pyridine synthesis has been the subject of extensive investigation, with several competing pathways proposed. The reaction's outcome can be sensitive to reactants and conditions, leading to variations in the predominant mechanism. wikipedia.org Generally, the synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (like ammonia or ammonium acetate). wikipedia.org

Detailed Studies of Transition States and Reaction Intermediates

Spectroscopic and computational studies have been instrumental in identifying the key intermediates. Early investigations using 13C and 15N NMR spectroscopy provided strong evidence for the involvement of two primary intermediates:

An enamine (ethyl 3-aminocrotonate): Formed from the reaction of one equivalent of ethyl acetoacetate with ammonia.

An α,β-unsaturated ketoester (a Knoevenagel condensation product): Formed from the reaction of the aldehyde with the second equivalent of ethyl acetoacetate.

The most widely accepted pathway involves a Michael addition of the enamine to the α,β-unsaturated ketoester. This is often considered the rate-determining step. The resulting adduct then undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring system.

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the reaction energetics and the structures of transient species. These studies have been used to calculate the energy profiles of the reaction pathways and to model the geometry of transition states. For example, calculations have been performed on the transition state for the crucial Michael addition step, revealing the spatial arrangement of the enamine and the unsaturated ester as they combine. One study identified that an amine intermediate undergoes tautomerism as a transition state, which plays a crucial role in the reaction's progress.

Kinetic and Thermodynamic Control in Compound Formation

The course of the Hantzsch reaction can be influenced by reaction conditions, suggesting the interplay of kinetic and thermodynamic control. Kinetic control favors the product that is formed fastest (i.e., via the lowest activation energy barrier), while thermodynamic control favors the most stable product, which becomes dominant when the reaction is reversible, typically at higher temperatures. rsc.org

The influence of temperature is a critical factor. In some instances, elevated temperatures and the use of polar aprotic solvents can lead to the decomposition of intermediates, favoring side reactions over the desired cyclization. wikipedia.org For example, a study involving o-methoxybenzaldehyde in a Hantzsch condensation unexpectedly yielded a substituted pyran derivative instead of the expected 1,4-dihydropyridine. nih.gov This suggests that under these specific conditions, an alternative, thermodynamically favored (or kinetically accessible under reflux) cyclization pathway involving deprotonation and intramolecular attack becomes dominant over the standard Hantzsch pathway. nih.gov

Furthermore, the final step in the synthesis of this compound is the oxidation of the initially formed 1,4-dihydropyridine intermediate. The driving force for this step is the formation of the stable, aromatic pyridine ring. wikipedia.org The conversion of the dihydropyridine to the pyridine can be controlled by temperature; for instance, in mass spectrometry experiments, increasing the temperature of the ion transfer capillary from 150 °C to 350 °C resulted in the complete dehydrogenation of the dihydropyridine to the pyridine product. frontiersin.org This indicates that while the dihydropyridine is the initial product of the cyclization (potentially the kinetic product of the ring-forming steps), the aromatic pyridine is the more thermodynamically stable final product, and its formation is favored under conditions that allow for the overcoming of the activation barrier for oxidation.

Chemical Reactivity and Transformation Studies

Functional Group Interconversions and Modifications

The ester and methyl groups, along with the pyridine (B92270) ring nitrogen, serve as the primary sites for chemical modification of Diethyl 2-methylpyridine-3,5-dicarboxylate.

The two diethyl ester groups at the C-3 and C-5 positions are susceptible to nucleophilic attack, most notably hydrolysis. This reaction typically involves heating the diester in an aqueous alkaline medium, such as sodium or potassium hydroxide, to yield the corresponding dicarboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate groups, leading to the formation of 2-methylpyridine-3,5-dicarboxylic acid. While specific studies on the aminolysis of this compound are not extensively detailed, this reaction would be expected to proceed via nucleophilic acyl substitution with a primary or secondary amine to yield the corresponding amides.

A general procedure for the hydrolysis of a related pyridine diester, which illustrates the typical conditions for this transformation, involves an initial hydrolysis step in an alkaline aqueous medium, followed by acidification to produce the diacid.

Table 1: Representative Conditions for Hydrolysis of Pyridine Dicarboxylic Acid Esters

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Hydrolysis | Alkaline Aqueous Medium (e.g., NaOH(aq)) | Heating | Disodium 2-methylpyridine-3,5-dicarboxylate |

Note: This table represents a general process for pyridine diester hydrolysis; specific conditions may vary.

The lone pair of electrons on the pyridine ring nitrogen atom allows it to act as a nucleophile or a base. A characteristic reaction is N-oxidation. The oxidation of pyridines to their corresponding N-oxides is a well-established transformation that enhances the reactivity of the ring, particularly for electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and systems involving metal catalysts. The presence of two electron-withdrawing ester groups on the ring in this compound would decrease the nucleophilicity of the nitrogen atom, likely requiring more forcing conditions for N-oxidation to occur compared to unsubstituted pyridine.

The methyl group at the C-2 position is a key site for chemical modification, particularly through free-radical halogenation. Research detailed in patent literature demonstrates that this compound can be selectively brominated at the methyl group to furnish Diethyl 2-(bromomethyl)pyridine-3,5-dicarboxylate. This transformation is typically achieved using N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is a versatile intermediate for further synthetic manipulations.

Table 2: Radical Bromination of this compound

| Reactant | Reagents | Solvent | Conditions | Product | Reference |

|---|

Cycloaddition and Annulation Reactions

The aromatic nature of the pyridine ring generally renders it unreactive in conventional cycloaddition reactions such as the Diels-Alder reaction. The significant resonance stabilization of the heterocyclic ring must be overcome for it to participate as either a diene or a dienophile. While methods exist to promote such reactions, often through coordination to a transition metal to disrupt the aromaticity, there is a lack of specific documented examples of this compound participating in cycloaddition or annulation reactions in the reviewed scientific literature.

Redox Chemistry of the Pyridine Nucleus

The redox chemistry of this compound is primarily centered on the oxidation of the pyridine nitrogen.

As discussed in section 3.1.2, the most common oxidation reaction of the pyridine nucleus itself is the formation of the corresponding Pyridine N-oxide. This transformation converts the tertiary amine of the pyridine ring into an N-oxide functionality. The reaction introduces an oxygen atom onto the nitrogen, altering the electronic properties of the ring and opening up new avenues for functionalization.

Reduction Methodologies Yielding Dihydropyridine (B1217469) Analogues

The reduction of this compound to its corresponding 1,4-dihydropyridine (B1200194) analogue is a transformation of significant interest, particularly due to the pharmacological importance of dihydropyridine derivatives. However, the direct reduction of this specific pyridine compound is not extensively documented in scientific literature. The more commonly reported reaction is the reverse—the oxidation of Hantzsch 1,4-dihydropyridines to their corresponding pyridine derivatives. This oxidation is a key metabolic process for dihydropyridine drugs and is also a common synthetic step. nih.govasianpubs.orgorganic-chemistry.orgnauka-nanrk.kz

The synthesis of dihydropyridine analogues, such as diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, is typically achieved through the Hantzsch dihydropyridine synthesis. organic-chemistry.org This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (such as ammonia (B1221849) or ammonium (B1175870) acetate). organic-chemistry.org

The following table summarizes the more commonly found related reactions, highlighting the synthesis of dihydropyridines rather than the reduction of the corresponding pyridine.

| Reaction Type | Reactants | Product | Reference |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ethyl Acetoacetate (B1235776), Ammonium Acetate (B1210297) | Diethyl 1,4-dihydropyridine-dicarboxylate derivative | organic-chemistry.org |

| Oxidation of Dihydropyridine | Diethyl 1,4-dihydro-2,6-dimethyl-4-aryl-pyridine-3,5-dicarboxylate, Ferric Chloride | Diethyl 2,6-dimethyl-4-aryl-pyridine-3,5-dicarboxylate | nih.gov |

Reactivity in Supramolecular Chemistry and Coordination Phenomena

Ligand Design and Metal Ion Coordination

This compound possesses structural features that make it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups can all act as donor sites for coordination with metal ions. This allows the molecule to function as a versatile building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.org

The coordination can occur in several modes. The pyridine nitrogen can coordinate to a metal center, and the carboxylate groups can either remain uncoordinated or, more commonly, participate in coordination in a monodentate, bidentate, or bridging fashion. The specific coordination mode will depend on a variety of factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating or templating molecules. rsc.org

Studies on the closely related pyridine-3,5-dicarboxylic acid have shown that it readily forms coordination polymers with a range of divalent transition metal ions, including Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺. rsc.org The resulting structures can vary from 0D binuclear complexes to 1D chains, 2D layers, and 3D frameworks. rsc.org The addition of template molecules can further influence the resulting architecture. rsc.org It is reasonable to expect that this compound would exhibit similar coordination behavior, with the ethyl ester groups potentially influencing the steric and electronic properties of the resulting metal complexes.

The table below summarizes the types of structures that have been observed with the parent pyridine-3,5-dicarboxylic acid ligand, which provides insight into the potential coordination chemistry of its diethyl ester derivative.

| Metal Ion | Template Molecule | Resulting Structure Dimensionality | Reference |

| Cd²⁺ | None | 3D Coordination Polymer | rsc.org |

| Zn²⁺ | 2-hydroxymethylpyridine | 0D Binuclear Complex | rsc.org |

| Cu²⁺ | 3-hydroxymethylpyridine | 1D Chain Polymer | rsc.org |

| Co²⁺ | 3-hydroxymethylpyridine | 2D Polymeric Structure | rsc.org |

Self-Assembly Processes Involving this compound

The ability of this compound to coordinate with metal ions in a predictable manner makes it a valuable component in the field of supramolecular self-assembly. Through the process of coordination-driven self-assembly, this ligand can spontaneously form well-defined, ordered structures with metal ions.

The formation of metal-organic frameworks (MOFs) and coordination polymers are prime examples of such self-assembly processes. In these structures, the pyridine-dicarboxylate ligand acts as a linker, bridging metal centers to create extended networks. The geometry of the ligand, with its divergent coordination sites, is crucial in directing the topology of the resulting framework.

Research on related pyridine dicarboxylate ligands has demonstrated the formation of a variety of supramolecular architectures. For instance, pyridine-3,5-dicarboxylic acid has been used to construct MOFs that have potential applications in energy storage. nih.gov The porous nature of these frameworks allows for the inclusion of guest molecules and can lead to interesting properties, such as photoluminescence. researchgate.net

Furthermore, the self-assembly of bifunctional pyridine-dicarboxylate ligands with lanthanide ions, often with the assistance of other ligands like oxalate, can lead to the formation of complex coordination polymers with interesting magnetic and luminescent properties. rsc.orgnih.govrsc.org The specific structure and properties of the self-assembled material can be tuned by varying the lanthanide ion and the reaction conditions.

The following table outlines some of the self-assembled structures formed with related pyridine dicarboxylate ligands, illustrating the potential for this compound in this area.

| Ligand | Metal Ion(s) | Type of Self-Assembled Structure | Potential Application | Reference |

| Pyridine-3,5-dicarboxylic acid | Cu²⁺, Co²⁺ | Metal-Organic Frameworks | Battery-Supercapacitor Hybrid Devices | nih.gov |

| 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylate | Lanthanide(III) ions | Coordination Polymers | Luminescence and Magnetism | rsc.org |

| Pyridine-2,3-dicarboxylic acid | Cu²⁺, Zn²⁺, Cd²⁺ | Metal-Organic Frameworks | Photoluminescence | researchgate.net |

| 1,4-naphthalenedicarboxylic acid | Lanthanide(III) ions | Coordination Polymers | Photophysics and Magnetism | rsc.org |

Structural Modification and Analog Design

Systematic Derivatization Strategies

Systematic derivatization is a powerful approach to creating a library of analogs from a parent compound. For Diethyl 2-methylpyridine-3,5-dicarboxylate, this involves the targeted alteration of specific molecular components to achieve a range of structural diversity.

Modification of Ester Groups (e.g., Mixed Esters)

The two diethyl ester groups at the 3 and 5 positions of the pyridine (B92270) ring are prime targets for modification. One common strategy is the selective hydrolysis of one ester group to the corresponding carboxylic acid, which can then be re-esterified with a different alcohol to produce mixed esters. This approach allows for the introduction of a wide variety of alkyl or aryl groups, thereby altering the steric and electronic properties of the molecule. For instance, the partial hydrolysis of a similar dihydropyridine (B1217469) dicarboxylate has been achieved, suggesting a pathway to mono-acid derivatives that are precursors to mixed esters.

Table 1: Examples of Ester Modifications and Potential Synthetic Outcomes

| Starting Material | Reagents and Conditions | Product | Potential Property Change |

| This compound | 1. Controlled hydrolysis (e.g., one equivalent of NaOH) 2. Esterification with a different alcohol (R-OH) | Ethyl 5-(alkoxycarbonyl)-2-methylpyridine-3-carboxylate | Introduction of asymmetry, potential for differential reactivity. |

| This compound | Transesterification with excess R-OH and catalyst | Dialkyl 2-methylpyridine-3,5-dicarboxylate | Altered solubility, steric hindrance, and electronic effects. |

Introduction and Variation of Substituents on the Pyridine Ring

The pyridine ring of this compound offers positions for the introduction of new substituents, which can significantly influence the molecule's properties. The unoccupied C-4 and C-6 positions are potential sites for functionalization. Electrophilic aromatic substitution reactions on the pyridine ring are generally challenging due to its electron-deficient nature, which is further exacerbated by the electron-withdrawing dicarboxylate groups. However, activation of the ring, for example through N-oxidation, can facilitate such substitutions.

Alternatively, the synthesis of analogs with substituents already in place on the pyridine ring can be achieved through modifications of the Hantzsch pyridine synthesis, a common method for preparing such scaffolds. By using appropriately substituted starting materials, a wide range of functional groups can be incorporated at various positions of the pyridine ring.

Strategies for Diversity at the C-2 Methyl Position

The methyl group at the C-2 position is another key site for derivatization. The protons of this methyl group are acidic due to the electron-withdrawing nature of the pyridine ring and can be removed by a strong base to generate a nucleophilic carbanion. This carbanion can then react with various electrophiles, allowing for the elongation and functionalization of the side chain.

A common reaction involving the C-2 methyl group is condensation with aldehydes or ketones to form styryl or related derivatives. This reaction expands the conjugated system of the molecule and introduces new functional groups. The reactivity of the 2-methyl group can be enhanced by the presence of electron-withdrawing groups on the pyridine ring.

Structure-Reactivity Relationship Analysis

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to analog design. For derivatives of this compound, this involves analyzing how structural modifications influence the course and rate of chemical transformations.

Influence of Structural Variations on Chemical Transformations

The introduction of different functional groups at various positions on the this compound scaffold can have a profound impact on its reactivity. For example, the nature of the ester groups can affect the rate of hydrolysis or transesterification. Bulky ester groups can sterically hinder the approach of reagents to the carbonyl carbon, slowing down these reactions.

Substituents on the pyridine ring can also dramatically alter the reactivity of the entire molecule. Electron-donating groups can increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially altering the acidity of the C-2 methyl protons. Conversely, electron-withdrawing groups will decrease the ring's electron density, making it more reactive towards nucleophiles.

Table 2: Predicted Influence of Substituents on Reactivity

| Position of Substituent | Type of Substituent | Predicted Effect on Pyridine Ring Reactivity | Predicted Effect on C-2 Methyl Group Acidity |

| C-4 or C-6 | Electron-donating (e.g., -OCH₃, -NH₂) | Increased reactivity towards electrophiles | Decreased acidity |

| C-4 or C-6 | Electron-withdrawing (e.g., -NO₂, -CN) | Increased reactivity towards nucleophiles | Increased acidity |

| C-3 or C-5 Ester Group | Bulky alkyl group | Steric hindrance to nucleophilic attack at the carbonyl | Minimal direct effect on ring reactivity |

Steric and Electronic Effects of Substituents on Pyridine Reactivity

The reactivity of the pyridine ring in this compound and its analogs is governed by a combination of steric and electronic effects.

Steric Effects: The size of the substituents on the pyridine ring and the ester groups can influence the approach of reagents. For example, large groups at the C-2 and C-6 positions can shield the nitrogen atom, hindering its ability to act as a nucleophile or a base. Similarly, bulky ester groups can impede reactions at the carbonyl centers.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure, electronic properties, and spectroscopic features of organic compounds.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For pyridine (B92270) derivatives, DFT calculations are often used to predict bond lengths, bond angles, and dihedral angles. While experimental crystal structure data for the analogous compound Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate shows a nearly planar pyridine ring, theoretical calculations for similar 1,4-dihydropyridine (B1200194) (DHP) derivatives reveal a flattened boat conformation for the DHP ring. nih.govresearchgate.net

Electronic structure analysis provides insight into the distribution of electrons within the molecule. Key parameters include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For analogous DHP compounds, DFT calculations have been used to determine these electronic properties, which are fundamental to understanding their biological activity as calcium channel blockers. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a Substituted Dihydropyridine (B1217469) Ring (Analogous System) (Note: Data is illustrative and based on published studies of similar molecules, not Diethyl 2-methylpyridine-3,5-dicarboxylate.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C2-C3 | ~1.37 Å |

| Bond Length | C3-C4 | ~1.52 Å |

| Bond Angle | C6-N1-C2 | ~123° |

| Bond Angle | N1-C2-C3 | ~121° |

| Dihedral Angle | C3-C2-C6-N1 | ~ -4.5° |

Data adapted from DFT studies on similar 1,4-dihydropyridine structures.

FMO analysis is critical for predicting chemical reactivity. The HOMO is the orbital that acts as an electron donor, so its location indicates the site for electrophilic attack. The LUMO acts as an electron acceptor, and its location indicates the site for nucleophilic attack. In studies of DHP derivatives, the HOMO is typically distributed over the dihydropyridine ring, while the LUMO is often localized on the substituent groups. nih.govnih.gov The energy of these orbitals and their gap are important for predicting the reactivity and stability of the molecule.

Table 2: Representative Frontier Molecular Orbital Energies for an Analogous Dihydropyridine System (Note: Data is illustrative and based on published studies of similar molecules.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 eV |

| LUMO | -1.5 eV |

| Energy Gap (ΔE) | 4.7 eV |

Data adapted from DFT/B3LYP calculations on DHP derivatives. nih.gov

Quantum chemical calculations can predict vibrational spectra (Infrared and Raman), which arise from the vibrations of atoms within the molecule. Theoretical frequency calculations are valuable for assigning the vibrational modes observed in experimental spectra. DFT methods, such as B3LYP, have been successfully used to calculate the vibrational frequencies of DHP derivatives. nih.gov These calculations help to confirm the molecular structure by correlating the predicted spectra with experimental data. For instance, the characteristic C=O stretching frequencies of the ester groups and the C=C and C-N stretching modes of the pyridine ring can be accurately predicted.

Reaction Mechanism Modeling

Computational modeling is a key tool for investigating the mechanisms of chemical reactions, providing insights into the energetic feasibility of proposed pathways and the structures of transient intermediates and transition states.

The synthesis of this compound often proceeds through the Hantzsch synthesis of a 1,4-dihydropyridine intermediate, followed by an oxidation step. DFT studies have been applied to the Hantzsch reaction to elucidate its mechanism. nih.govrsc.org These studies model the key steps of the reaction, which include a Knoevenagel condensation, a Michael addition, and a final cyclization and dehydration sequence. Computational analysis helps to identify the rate-determining step and understand how catalysts or different reactants can influence the reaction outcome and yield. nih.govresearchgate.net

By calculating the energies of reactants, intermediates, products, and transition states, a reaction energy profile can be constructed. This profile maps out the energy changes that occur as the reaction progresses. The highest point on this profile corresponds to the transition state of the rate-determining step, and its energy relative to the reactants gives the activation energy barrier for the reaction.

Computational studies on Hantzsch-like reactions have successfully located and characterized the transition state structures for the key mechanistic steps. rsc.org For example, the tautomerism of an amine intermediate has been identified as a crucial transition state in the synthesis of some DHP derivatives. nih.govresearchgate.net These computational models provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level, which is often difficult to obtain through experimental methods alone.

Intermolecular Interactions and Supramolecular Assembly Studies

Detailed computational and theoretical investigations into the intermolecular interactions and supramolecular assembly of this compound are limited in publicly accessible scientific literature. The majority of available research focuses on a closely related but structurally distinct compound, Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. While this analogue provides a potential model for the types of interactions that might be expected, a direct and accurate extrapolation of its crystallographic and computational data to this compound is not scientifically rigorous.

The structural difference, the absence of a methyl group at the 6-position in the target compound, would significantly influence its electronic distribution, steric profile, and consequently, its intermolecular interactions and crystal packing. Therefore, the following sections outline the anticipated areas of investigation for this compound, based on general principles of computational chemistry and crystallography, while clearly noting the absence of specific data for the compound .

Analysis of Hydrogen Bonding Networks

A comprehensive analysis of the hydrogen bonding networks in the crystalline form of this compound would be crucial for understanding its solid-state architecture. It is anticipated that weak C—H···O hydrogen bonds would be the primary interactions of this type. The hydrogen atoms of the methyl and ethyl groups, as well as those on the pyridine ring, could act as donors to the oxygen atoms of the carboxylate groups on neighboring molecules.

A detailed crystallographic study would be required to determine the precise geometry of these interactions, including donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, and the D—H···A angle. Such data would typically be presented in a tabular format. In the absence of experimental data for this compound, a hypothetical table of expected hydrogen bond parameters is presented for illustrative purposes.

Hypothetical Hydrogen Bond Geometry

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|

Examination of π-Stacking and Other Non-Covalent Interactions

In addition to π-stacking, other non-covalent interactions, such as van der Waals forces, would play a significant role in the supramolecular assembly. Computational methods, such as Density Functional Theory (DFT) with dispersion corrections, would be instrumental in quantifying the energetic contributions of these varied interactions. For the related compound, Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, studies have identified C—H···π interactions, where a C-H bond from an alkyl group interacts with the π-system of the pyridine ring of an adjacent molecule. nih.gov It is plausible that similar interactions could be present in the crystal structure of this compound.

Theoretical Prediction of Crystal Packing Features

Theoretical prediction of the crystal packing of this compound would involve computational methods aimed at identifying the most energetically favorable arrangement of molecules in a crystal lattice. These methods typically employ force fields or quantum mechanical calculations to evaluate the lattice energy of various hypothetical crystal structures.

Such studies could predict key crystallographic parameters, including the space group, unit cell dimensions, and the coordination environment of the molecules. The predicted crystal structure would be one that minimizes intermolecular repulsions and maximizes attractive forces, such as the hydrogen bonds and π-stacking interactions discussed previously. For the analogous Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the crystal structure has been described as consisting of crossed layers of molecules, with the packing stabilized by weak intermolecular C—H···O and C—H···π interactions, resulting in a three-dimensional network. nih.gov A similar packing motif could be hypothesized for this compound, although the specifics would undoubtedly differ due to the altered molecular symmetry and steric profile.

Without dedicated experimental or computational studies on this compound, the precise nature of its supramolecular assembly remains a matter of informed speculation based on the behavior of similar compounds.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals.

High-Resolution 1D and 2D NMR Techniques for Structural Assignment

For a definitive structural assignment, high-resolution ¹H and ¹³C NMR are employed, supplemented by 2D correlation experiments.

¹H and ¹³C NMR Analysis: The analysis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate provides a clear template for understanding the core structure. chegg.com The symmetry of this analogue simplifies its spectra, featuring a single aromatic proton signal and one set of signals for the two identical methyl and ethyl ester groups.

For the target compound, Diethyl 2-methylpyridine-3,5-dicarboxylate , the symmetry is broken. This would result in a more complex spectrum where the protons and carbons on opposite sides of the pyridine (B92270) ring are chemically distinct. The expected ¹H NMR spectrum would show two different aromatic proton signals (at the C4 and C6 positions), each likely appearing as a distinct singlet or a doublet with a small coupling constant. The two ethyl ester groups and the C2-methyl group would also give rise to unique signals.

2D NMR Techniques for Unambiguous Assignment: To resolve ambiguities, especially in more complex molecules like this compound, 2D NMR is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to confirm the coupling between the methylene (B1212753) protons (-CH₂-) and the methyl protons (-CH₃) within each of the two distinct ethyl ester groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.com This technique is crucial for assigning the carbon signal for each specific protonated site, such as linking the aromatic proton signals to their corresponding aromatic carbon atoms and assigning the methylene and methyl carbons of the ethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over 2-3 bonds). sdsu.eduyoutube.com This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the protons of the C2-methyl group would show an HMBC correlation to the C2, C3, and potentially the C6 carbons of the pyridine ring. Likewise, the methylene protons of the ethyl esters would correlate to the ester carbonyl carbons, confirming the ester linkages. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogue data)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Pyridine C2 | - | ~158-162 | Quaternary carbon, attached to methyl group. |

| Pyridine C3 | - | ~122-126 | Quaternary carbon, attached to ester group. |

| Pyridine C4 | ~8.5-8.8 (s) | ~138-142 | Aromatic proton. |

| Pyridine C5 | - | ~124-128 | Quaternary carbon, attached to ester group. |

| Pyridine C6 | ~9.0-9.3 (s) | ~150-154 | Aromatic proton. |

| C2-CH₃ | ~2.7-2.9 (s) | ~23-26 | Methyl group on the pyridine ring. |

| C3-C=O | - | ~165-168 | Carbonyl carbon of the ester at C3. |

| C5-C=O | - | ~164-167 | Carbonyl carbon of the ester at C5. |

| C3-OCH₂CH₃ | ~4.3-4.5 (q) | ~61-63 | Methylene group of the ester at C3. |

| C5-OCH₂CH₃ | ~4.3-4.5 (q) | ~61-63 | Methylene group of the ester at C5. |

| C3-OCH₂CH₃ | ~1.3-1.5 (t) | ~14-15 | Methyl group of the ester at C3. |

| C5-OCH₂CH₃ | ~1.3-1.5 (t) | ~14-15 | Methyl group of the ester at C5. Note: Signals for the two ethyl groups may be distinct. |

Solid-State NMR Applications

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers insight into its structure in the crystalline state. For a compound like this compound, ssNMR could be used to study crystalline polymorphism, where different crystal packing arrangements lead to distinct spectra. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can reveal information about intermolecular interactions, such as weak hydrogen bonds or π-stacking, which govern the crystal lattice.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups and skeletal structure of a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to specific vibrational modes.

Vibrational Analysis for Functional Group Identification and Conformational Studies

The IR spectrum is dominated by signals from polar functional groups. For this compound, the most prominent features are the strong ester C=O and C-O stretching vibrations. chegg.com A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of nearly all fundamental vibrational modes. researchgate.net

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups are found in the 2850-3000 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1720-1730 cm⁻¹. chegg.com

C=C and C=N Stretching: Vibrations associated with the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the ester C-O single bonds are expected in the 1100-1300 cm⁻¹ range.

Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar, symmetric vibrations. This makes it an excellent tool for probing the vibrations of the pyridine ring skeleton. nih.gov

Table 2: Characteristic IR Absorption Bands (based on analogue data)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | Aliphatic C-H Stretch (methyl, methylene) |

| ~1722 | Strong | Ester C=O Stretch |

| ~1590 | Medium | Aromatic C=C/C=N Ring Stretch |

| ~1370 | Medium | C-H Bending (methyl) |

| ~1225 | Strong | Ester C-O Stretch (asymmetric) |

| ~1110 | Strong | Ester C-O Stretch (symmetric) |

| ~770 | Medium | C-H Out-of-Plane Bending |

Data derived from the spectrum of the 2,6-dimethyl analogue. chegg.com

In-Situ IR and Raman Studies of Reactions

This compound is the aromatized product formed from the oxidation of its corresponding 1,4-dihydropyridine (B1200194) precursor, a Hantzsch ester. asianpubs.orgresearchgate.net In-situ vibrational spectroscopy is a powerful technique to monitor such chemical transformations in real-time. By placing a probe directly into the reaction vessel, one could track the disappearance of reactant signals and the appearance of product signals. For the oxidation of the Hantzsch ester, in-situ IR would clearly show the disappearance of the N-H stretching vibration (around 3300-3400 cm⁻¹) of the dihydropyridine (B1217469) ring and the simultaneous emergence of the characteristic aromatic ring vibrations of the final pyridine product. This allows for detailed kinetic analysis and reaction mechanism investigation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₂H₁₅NO₄), the expected exact mass is 237.1001 g/mol .

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙) at m/z 237. The fragmentation of this ion is predictable based on the functional groups present. libretexts.org Key fragmentation pathways for esters and aromatic compounds include:

Loss of an ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to a prominent acylium ion peak at m/z 192 ([M-45]⁺).

Loss of an ethyl radical (•CH₂CH₃): This would result in a peak at m/z 208 ([M-29]⁺).

McLafferty Rearrangement: While less common for aromatic esters, it could potentially lead to the loss of ethylene (B1197577) (C₂H₄) from the ester group.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For the analogue Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the molecular formula is established as C₁₃H₁₇NO₄. nih.govsigmaaldrich.com

HRMS analysis measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact mass. This precision helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element in the molecule. The close correlation between the experimentally measured exact mass and the theoretical value provides strong evidence for the proposed molecular formula.

Table 1: Molecular Formula and Mass Data for Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ | nih.govsigmaaldrich.com |

| Molecular Weight ( g/mol ) | 251.28 | nih.govsigmaaldrich.comchemicalbook.com |

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, characteristic fragment ions.

For a compound like Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the fragmentation is influenced by the stability of the pyridine ring and the presence of the two ethyl ester functional groups. Key fragmentation pathways typically involve the ester groups. Common fragmentation patterns for esters include:

Loss of an ethoxy radical (-•OCH₂CH₃): This results in the formation of a stable acylium ion.

Loss of an ethyl radical (-•CH₂CH₃): Cleavage of the ethyl group from the ester oxygen.

McLafferty rearrangement: If sterically possible, this involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene).

The stability of the aromatic pyridine ring means that fragmentation of the ring itself requires higher energy and is less common than the cleavage of the ester side chains. The observed fragments provide a puzzle that chemists can piece together to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Aromaticity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated and aromatic systems. The pyridine ring in this compound is an aromatic system, which gives rise to characteristic absorptions in the UV region.

X-ray Diffraction (XRD) Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structures

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, revealing detailed information about its molecular geometry and intermolecular interactions in the solid state. nih.govresearchgate.netresearchgate.net

The analysis shows that the pyridine ring is approximately planar, as expected for an aromatic system. nih.govresearchgate.net The crystal packing is stabilized by weak intermolecular forces, including C—H···O and C—H···π interactions, which link the molecules into a three-dimensional network. nih.govresearchgate.net Such detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 2: Crystallographic Data for Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 4.5380 (6) | nih.govresearchgate.net |

| b (Å) | 15.440 (2) | nih.govresearchgate.net |

| c (Å) | 18.722 (2) | nih.govresearchgate.net |

| β (°) | 90.502 (6) | nih.govresearchgate.net |

| Volume (ų) | 1311.7 (3) | nih.govresearchgate.net |

| Z (molecules/unit cell) | 4 | nih.govresearchgate.net |

| Temperature (K) | 100 | nih.govresearchgate.net |

Powder X-ray Diffraction for Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. It is essential for phase identification, quality control, and the study of polymorphism—the ability of a compound to exist in more than one crystal form. Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for that specific solid form.

For a synthesized bulk sample, PXRD can be used to confirm that the material corresponds to the known crystal structure determined by single-crystal XRD. mdpi.com By comparing the experimental powder pattern with a pattern simulated from single-crystal data, one can verify the phase purity of the sample. Furthermore, PXRD is the primary tool for screening for different polymorphs, which can have distinct physical properties such as solubility and stability. While specific polymorphism studies on this compound are not documented, PXRD would be the standard method employed for such an investigation.

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, packing, and intermolecular interactions for this compound. Detailed crystallographic analysis, including determination of the crystal system, space group, unit cell dimensions, and atomic coordinates, has not been publicly reported.

Consequently, a detailed discussion of the empirical crystal packing, including specific intermolecular interactions such as hydrogen bonding, van der Waals forces, or π-π stacking, cannot be provided at this time. Such an analysis is contingent upon the successful crystallization of the compound and subsequent single-crystal X-ray diffraction studies.

For context, studies on a closely related but distinct compound, Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, have revealed that its crystal structure is stabilized by a network of weak C—H⋯O and C—H⋯π interactions, which result in the formation of a three-dimensional network. nih.gov However, the substitution pattern on the pyridine ring significantly influences molecular conformation and subsequent crystal packing. The absence of a second methyl group at the 6-position in the title compound, this compound, would lead to different steric and electronic properties, and therefore, its crystal packing and the nature of its intermolecular interactions are expected to differ from its dimethylated analogue.

Without experimental data for this compound, any depiction of its crystal packing or tables of intermolecular contacts would be purely speculative and scientifically unfounded. Further research, specifically the growth of single crystals suitable for X-ray diffraction, is required to elucidate the precise solid-state arrangement and intermolecular forces governing this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The strategic placement of functional groups on the pyridine (B92270) ring makes Diethyl 2-methylpyridine-3,5-dicarboxylate a versatile precursor for a variety of organic molecules. The ester and methyl groups can be chemically modified, and the pyridine ring itself can participate in further reactions, allowing for the systematic construction of elaborate chemical structures.

The synthesis of fused heterocyclic systems is a significant area of organic chemistry, as these structures are often found in pharmaceuticals and functional materials. ias.ac.in Pyridine derivatives are common starting points for creating bicyclic and polycyclic systems. ias.ac.inbohrium.com this compound serves as a valuable scaffold for building such fused heterocycles. The ester functionalities can be hydrolyzed to carboxylic acids, which can then undergo cyclization reactions with appropriate reagents. Furthermore, the pyridine nitrogen and the methyl group offer additional points for annulation reactions, leading to the formation of fused rings like indolizines, quinolizines, and other nitrogen-containing polycycles. nih.govrsc.org For instance, strategies involving the reaction of pyridinium (B92312) salts with nucleophiles can lead to orchestrated processes of ring opening and closure, ultimately forming fused bicyclic heterocycles such as pyrazolopyridazines. bohrium.com

Beyond simple fused systems, the compound is instrumental in the synthesis of more complex organic architectures. The classic Hantzsch synthesis, which produces the 1,4-dihydropyridine (B1200194) precursor to this molecule, is a cornerstone of heterocyclic chemistry. organic-chemistry.orgwikipedia.orgchemtube3d.com The subsequent oxidation to the stable aromatic pyridine ring provides a robust platform for further elaboration. nih.gov The ester groups can be converted to amides, hydrazides, or other functional groups, which can then be used to link the pyridine core to other molecular fragments, building up large, intricate structures. This step-wise functionalization is critical in the rational design of molecules with specific three-dimensional shapes and properties, which is essential in fields like medicinal chemistry and supramolecular chemistry. prepchem.comnih.gov

Applications in Coordination Chemistry

The presence of both a nitrogen atom within the aromatic ring and oxygen atoms in the carboxylate groups (after hydrolysis) makes this compound an excellent candidate for use as a ligand in coordination chemistry.

Pyridine dicarboxylates are well-established ligands capable of forming stable complexes with a wide range of metal ions. nih.gov The parent diacid of the title compound can act as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen and the oxygen atoms of the two carboxylate groups. This chelation results in the formation of stable, often five- or six-membered rings involving the metal ion, enhancing the thermodynamic stability of the resulting complex. Research on related pyridine-dicarboxylate ligands has demonstrated their ability to form diverse coordination compounds with metals such as copper(II), zinc(II), and thallium(III), leading to di-, tri-, and tetranuclear complexes. nih.govacs.orgmdpi.com The specific coordination mode can vary, influencing the geometry and nuclearity of the final metal-organic assembly. acs.org

| Metal Ion | Ligand Type | Resulting Complex Type | Coordination Features |

|---|---|---|---|

| Copper(II) | Pyridine-carboxylate | Dinuclear, Trinuclear, Tetranuclear | Ligand demonstrates versatile binding modes, bridging multiple metal centers. acs.org |

| Zinc(II) | Dimethyl 2,2′-bipyridine-4,5-dicarboxylate | Mononuclear | Forms a slightly distorted tetrahedral geometry around the zinc center. mdpi.com |

| Thallium(III) | Pyridine-2,6-dicarboxylate | Mononuclear | Can achieve a rare nine-coordinate geometry (distorted tricapped triangular prism). nih.gov |

| Titanium(IV)/Zirconium(IV) | Pyridine-3,5-dicarboxylate (B1229872) | Dinuclear | Forms a 16-membered ring by bridging two metal centers. |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The rigid structure and tunable porosity of MOFs make them promising for applications in gas storage, separation, and catalysis. Pyridine-3,5-dicarboxylic acid, the hydrolyzed derivative of this compound, is an excellent linker for MOF synthesis. rsc.org Its ability to connect multiple metal centers leads to the formation of robust one-, two-, or three-dimensional networks. rsc.orgresearchgate.net The structural diversity of MOFs derived from this linker can be influenced by the choice of metal ion (e.g., Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺) and the reaction conditions, sometimes including template molecules to guide the formation of specific architectures. rsc.orgjyu.fi

| Linker | Metal Ion(s) | Resulting MOF Dimensionality | Key Structural Feature |

|---|---|---|---|

| Pyridine-3,5-dicarboxylic acid | Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺ | Variable (1D, 2D, 3D) | Structural diversity is achieved by using different template molecules in the synthesis. rsc.org |

| Pyridine-2,3-dicarboxylate | Cu²⁺, Zn²⁺, Cd²⁺ | 3D | Forms interlocking layers or non-interpenetrating frameworks. rsc.org |

| Thiophene dicarboxylate (with co-ligand) | Zn²⁺ | 3D | Creates interpenetrated pillared-layer frameworks. jyu.fi |

Contribution to Functional Materials Development

The integration of this compound and its derivatives into larger molecular and supramolecular systems has led to the development of new functional materials. The metal complexes and MOFs synthesized from this precursor exhibit a range of interesting properties. For example, certain MOFs based on pyridine-dicarboxylate linkers have been shown to exhibit intense fluorescent emissions at room temperature, suggesting potential applications in sensing or optoelectronic devices. rsc.org Furthermore, heterobimetallic complexes containing early (e.g., Ti, Zr) and late (e.g., Rh, Ir) transition metals bridged by pyridine-3,5-dicarboxylate ligands are of interest for their potential to promote novel catalytic transformations by combining the Lewis acidity of the early metal with the redox capabilities of the late metal. The ability to fine-tune the electronic and structural properties of these materials through synthetic modification of the pyridine core continues to drive innovation in materials science.

Supramolecular Materials Assembly

The molecular architecture of this compound and its derivatives lends itself to the construction of ordered, three-dimensional supramolecular structures. The arrangement of molecules in the crystalline state is directed by a network of weak, non-covalent interactions.

The formation of such supramolecular assemblies is of significant interest in materials science for the development of new materials with tailored properties. The ability to control the assembly of molecules through the strategic placement of functional groups is a cornerstone of crystal engineering.

Components in Chemical Sensor Systems

The pyridine dicarboxylate framework is a versatile platform for the design of chemosensors for the detection of various analytes, including metal ions and anions. While research may not exclusively focus on this compound, the broader class of pyridine dicarboxylates has demonstrated significant potential in sensor applications. These sensors often operate on principles of colorimetric or fluorescent detection, providing a visual or light-based signal in the presence of the target analyte.

Derivatives of pyridine dicarboxylic acids have been utilized to create sensors with high sensitivity and selectivity. For example, pyridine-2,6-dicarboxamide-based fluorescent sensors have been developed for the detection of iron (Fe³⁺) and mercury (Hg²⁺) ions. These sensors exhibit a change in their fluorescence intensity upon binding with the specific metal ions, allowing for their quantification. The detection limits for these sensors can be in the micromolar range, highlighting their sensitivity.

Similarly, a pyridine dicarboxylate-based hydrazone Schiff base has been synthesized for the colorimetric recognition of nickel (Ni²⁺) ions and pyrophosphate (PPi) anions. nih.govresearchgate.netrsc.org This sensor demonstrates a distinct color change in the presence of Ni²⁺, and the resulting complex can then be used for the selective detection of PPi. nih.govresearchgate.netrsc.org The binding stoichiometry between the sensor and the analyte is a key factor in the sensing mechanism, which can be determined using techniques such as Job's plot analysis. nih.gov

The general principle behind these sensors involves the coordination of the analyte by the pyridine dicarboxylate derivative. This interaction alters the electronic properties of the sensor molecule, leading to a change in its absorption or emission spectrum. The selectivity of the sensor is determined by the specific design of the binding site, which can be tailored to interact preferentially with a particular analyte.

Table of Research Findings on Pyridine Dicarboxylate-Based Sensors

| Sensor Type | Detected Analyte(s) | Detection Method | Limit of Detection (LOD) |

| Pyridine-2,6-dicarboxamide-based probe | Fe³⁺, Hg²⁺ | Fluorescence Emission Spectroscopy | 0.49 µM for Fe³⁺, 0.0066 µM for Hg²⁺ |

| Pyridine dicarboxylate Schiff-base | Ni²⁺, PPi | Colorimetric and UV-vis | 0.14 µM for Ni²⁺, 0.33 µM for PPi nih.govrsc.org |

| Cadmium(II) coordination polymers with dicarboxylate ligands | 2,4,6-trinitrophenol (TNP) | Fluorescence Quenching | Not Specified rsc.org |

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies and Process Intensification

The classical Hantzsch dihydropyridine (B1217469) synthesis and subsequent oxidation is a foundational method for producing pyridine (B92270) dicarboxylates. sigmaaldrich.comchemicalbook.com However, future research is increasingly focused on developing more efficient, economical, and environmentally friendly (3E) methods. researchgate.net The pursuit of novel synthetic routes is paramount to overcoming the limitations of current processes, which can include high costs, low yields, and significant pollution. asianpubs.org

Future methodologies are expected to concentrate on:

Green Chemistry Principles: The use of water as a solvent, development of catalyst-free reactions, and utilization of milder reaction conditions are central to future synthetic strategies. nih.govtuwien.at Photochemical methods, which can operate under mild conditions, are also a promising avenue. tuwien.at